REACTION_CXSMILES
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[I:1][C:2]1[CH:3]=[C:4]([CH:8](O)[CH2:9][CH2:10][CH:11]=[CH2:12])[CH:5]=[CH:6][CH:7]=1.CCN(S(F)(F)[F:20])CC>C(Cl)Cl>[F:20][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[CH:3]=1)[CH2:9][CH2:10][CH:11]=[CH2:12]
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Name
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|
Quantity
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0.51 g
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Type
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reactant
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Smiles
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IC=1C=C(C=CC1)C(CCC=C)O
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Name
|
|
Quantity
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0.28 mL
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Type
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reactant
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Smiles
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CCN(CC)S(F)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooling bath was removed
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Type
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CUSTOM
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Details
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quenched with sat sodium bicarbonate (4 mL)
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Type
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CUSTOM
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Details
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The mixture was partitioned between methylene chloride and H2O
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with methylene chloride (2×10 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to a clear oil (0.46 g, 90%)
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Name
|
|
Type
|
|
Smiles
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FC(CCC=C)C1=CC(=CC=C1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |